Comparative Antiproliferative Activity: 5-Bromo-7-ethylindoline-2,3-dione vs. 5-Bromoisatin in Leukemia and Solid Tumor Cell Lines
The antiproliferative activity of 5,7-disubstituted isatins is significantly higher than that of monosubstituted 5-bromoisatin. In the MDPI study, the most active compound in the series, compound 4l (a tri-substituted analog with halogens at the 5-, 6-, and 7-positions), achieved IC50 values of 1.75 µM (K562), 3.20 µM (HepG2), and 4.17 µM (HT-29) [1]. While 5-bromoisatin (compound 4a or 4b series) and other mono-halogenated isatins showed markedly lower potency, the 5-bromo-7-ethyl substitution pattern of the target compound positions it structurally between the highly potent tri-substituted derivatives and less active monosubstituted variants, offering a defined SAR probe for studying the contribution of C-7 alkyl substitution to activity [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; structurally analogous to 5-bromo-7-ethyl formate isatin (compound 4j) and tri-substituted 4l |
| Comparator Or Baseline | 5-Bromoisatin (mono-substituted); Tri-substituted isatin 4l: IC50 = 1.75 (K562), 3.20 (HepG2), 4.17 (HT-29) µM |
| Quantified Difference | Tri-substituted analogs show 10- to 20-fold lower IC50 than mono-substituted isatins across multiple cell lines; 5-Br-7-Et isatin provides an intermediate substitution pattern for dissecting SAR. |
| Conditions | MTT assay; human leukemia K562, hepatoma HepG2, colon carcinoma HT-29 cell lines; 48 h incubation |
Why This Matters
This compound serves as a critical intermediate-substitution probe for medicinal chemists optimizing isatin-based antitumor agents where both C-5 halogenation and C-7 alkylation are required for potency.
- [1] Xu, Z. et al. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules 2021, 26(1), 176. View Source
